molecular formula C9H8FNS B1599454 (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate CAS No. 737000-82-7

(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate

Cat. No.: B1599454
CAS No.: 737000-82-7
M. Wt: 181.23 g/mol
InChI Key: JXMBAXGHCKMDES-SSDOTTSWSA-N
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Description

®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a chiral carbon, which is further bonded to a 4-fluorophenyl group and an ethyl group. The compound is optically active and exists in the ®-(-) enantiomeric form. It is widely used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of ®-(-)-1-(4-Fluorophenyl)Ethanol with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

(R)-(-)-1-(4-Fluorophenyl)Ethanol+CSCl2+Et3N(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate+Et3NHCl\text{(R)-(-)-1-(4-Fluorophenyl)Ethanol} + \text{CSCl}_2 + \text{Et}_3\text{N} \rightarrow \text{(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate} + \text{Et}_3\text{N}\cdot\text{HCl} (R)-(-)-1-(4-Fluorophenyl)Ethanol+CSCl2​+Et3​N→(R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate+Et3​N⋅HCl

Industrial Production Methods

In an industrial setting, the production of ®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate may involve the use of continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems allows for precise temperature and pressure control, minimizing the risk of side reactions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines are commonly used. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Thioureas

    Oxidation: Sulfonyl derivatives

    Reduction: Amines

Scientific Research Applications

®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various thiourea derivatives.

    Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with nucleophilic amino acid residues.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the field of cancer research where isothiocyanates are known for their anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea linkages. This covalent modification can alter the function of enzymes and other proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl Isothiocyanate
  • Benzyl Isothiocyanate
  • Allyl Isothiocyanate

Uniqueness

®-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate is unique due to the presence of the 4-fluorophenyl group, which imparts distinct electronic properties to the compound. This fluorine substitution can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

1-fluoro-4-[(1R)-1-isothiocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMBAXGHCKMDES-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426816
Record name (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-82-7
Record name (R)-(-)-1-(4-Fluorophenyl)Ethyl Isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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